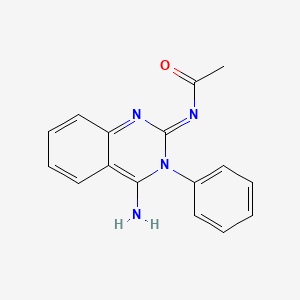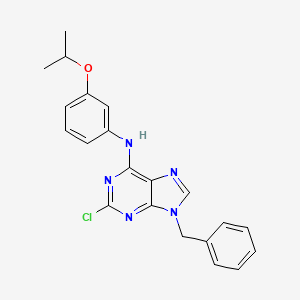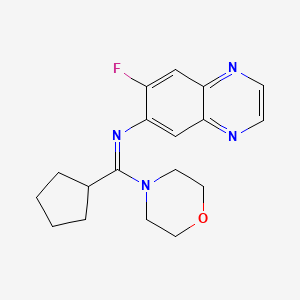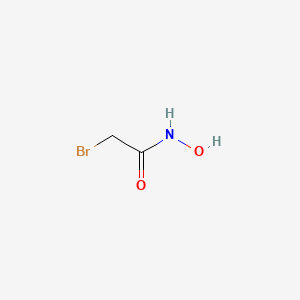![molecular formula C28H50NO7P B12929775 [(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound is a derivative of phosphatidylcholine, a class of phospholipids that are major components of biological membranes. The structure includes a glycerol backbone, a phosphate group, and a long-chain polyunsaturated fatty acid, making it an essential molecule in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with icosapentaenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. The raw materials, including glycerol and icosapentaenoic acid, are sourced from natural oils and fats, making the process sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can be oxidized to form hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can undergo nucleophilic substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted phospholipid derivatives, which have distinct biochemical properties and applications .
Applications De Recherche Scientifique
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Plays a crucial role in membrane biology and lipid signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The compound exerts its effects by integrating into biological membranes and modulating their fluidity and permeability. It interacts with various membrane proteins and receptors, influencing cellular signaling pathways. The polyunsaturated fatty acid chain is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immune responses .
Comparaison Avec Des Composés Similaires
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and functional groups. Similar compounds include:
Lysophosphatidylcholine (LPC): Lacks one fatty acid chain, making it more soluble and less stable in membranes.
Phosphatidylethanolamine (PE): Contains an ethanolamine group instead of choline, leading to different biochemical properties.
Phosphatidylserine (PS): Has a serine group, which is involved in apoptosis signaling.
Propriétés
Formule moléculaire |
C28H50NO7P |
|---|---|
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,27,30H,5,8,11,14,17-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-/t27-/m1/s1 |
Clé InChI |
GOMVPVRDBLLHQC-VEJNOCSESA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


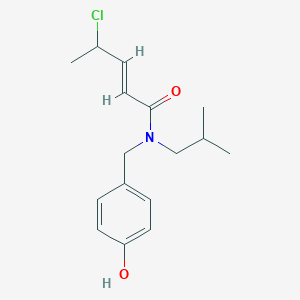
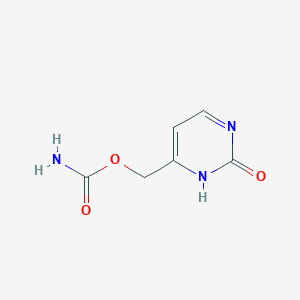
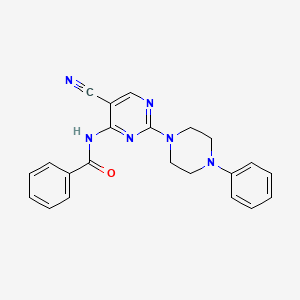
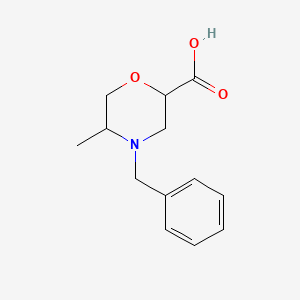
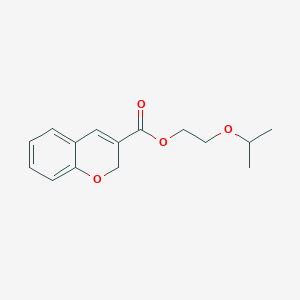
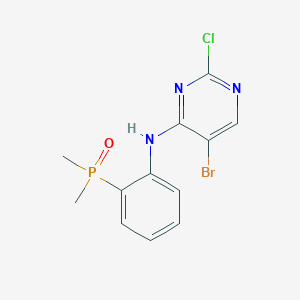
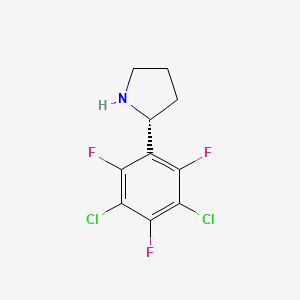
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
